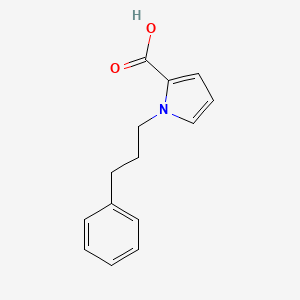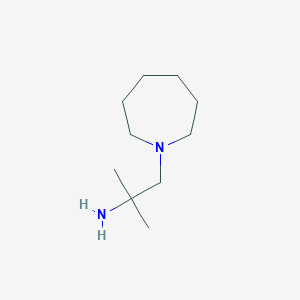
1-(Azepan-1-yl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Azepan-1-yl)-2-methylpropan-2-amine” is an organic compound containing an azepane ring. Azepane is a seven-membered heterocyclic compound with one nitrogen atom . The “2-methylpropan-2-amine” part suggests the presence of a tertiary amine functional group, which is known to participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered azepane ring and the tertiary amine functional group. The presence of nitrogen in the ring and the amine group would make this compound a base, and it would likely form salts with acids .Chemical Reactions Analysis
As a tertiary amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, alkylation, and condensation with carbonyl compounds. The azepane ring could also undergo reactions, although the specifics would depend on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a tertiary amine, it would be expected to have a basic pH. The azepane ring could confer rigidity to the molecule, potentially influencing its boiling point, melting point, and solubility .Applications De Recherche Scientifique
Azepanium Ionic Liquids
- A study by Belhocine et al. (2011) explored the synthesis of a new family of room temperature ionic liquids using azepane. These ionic liquids have potential applications in green chemistry due to their wide electrochemical windows, making them promising alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).
Synthesis of Heterocyclic Compounds
- Mesropyan et al. (2005) conducted a study on the synthesis of various heterocyclic substituents, including 1-(2-hydroxy-3-phenoxypropyl)azepan-2-one. These compounds have potential applications in the synthesis of novel organic compounds (Mesropyan et al., 2005).
Hydroaminoalkylation for N-Heterocycles
- Payne et al. (2013) described a method for the direct alkylation of secondary amines, including azepane, for the synthesis of α- and β-alkylated N-heterocycles. This process is notable for its atom-economy and regioselectivity, which is valuable in organic synthesis (Payne et al., 2013).
Enantioselective Amine Functionalization
- Jain et al. (2016) developed a palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes. This method is significant in drug discovery for the functionalization of saturated aza-heterocycles (Jain et al., 2016).
Conformational Energetics
- A study by Freitas et al. (2014) involved computational and experimental thermochemical studies on azepan and azepan-1-ylacetonitrile. The insights gained are crucial for understanding the structural and reactivity behavior of such compounds (Freitas et al., 2014).
Chemoenzymatic Synthesis
- Zawodny et al. (2018) reported the biocatalytic synthesis of enantioenriched azepanes. This method highlights the potential of biocatalysis in the synthesis of complex organic molecules (Zawodny et al., 2018).
PKB Inhibitors Optimization
- Breitenlechner et al. (2004) explored the development of azepane derivatives as protein kinase B inhibitors, which is vital in the field of medicinal chemistry (Breitenlechner et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,11)9-12-7-5-3-4-6-8-12/h3-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTQCHXUONPDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424536 |
Source


|
| Record name | 1-(azepan-1-yl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-methylpropan-2-amine | |
CAS RN |
21404-91-1 |
Source


|
| Record name | 1-(azepan-1-yl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)




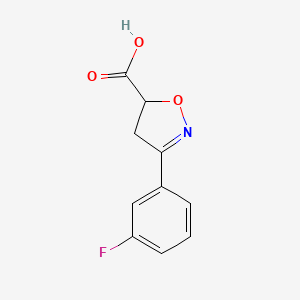
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)
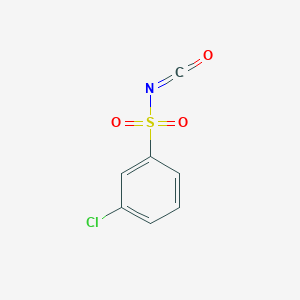
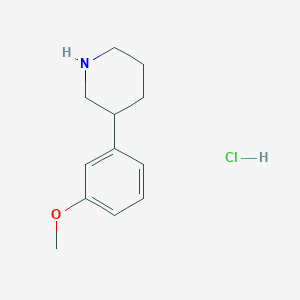
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)
